molecular formula C15H13N3O2 B1250181 Unii-8xmn58GM92 CAS No. 446063-97-4

Unii-8xmn58GM92

Cat. No.: B1250181
CAS No.: 446063-97-4
M. Wt: 267.28 g/mol
InChI Key: VKSIBVBEGLEBSB-ATVHPVEESA-N
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Description

UNII-8XMN58GM92, a compound with the molecular formula C₉H₇N₃O₂S, is a nitrogen- and sulfur-containing heterocyclic molecule. Key physicochemical properties include a monoisotopic mass of 189.05383 Da, typical of nitroaromatic heterocycles, and structural features that enable π-π stacking and hydrogen bonding, critical for biological interactions .

Properties

CAS No.

446063-97-4

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

(5Z)-5-hydroxyimino-6H-benzo[b][1]benzazepine-11-carboxamide

InChI

InChI=1S/C15H13N3O2/c16-15(19)18-13-7-3-1-5-10(13)9-12(17-20)11-6-2-4-8-14(11)18/h1-8,20H,9H2,(H2,16,19)/b17-12-

InChI Key

VKSIBVBEGLEBSB-ATVHPVEESA-N

SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=NO)C(=O)N

Isomeric SMILES

C\1C2=CC=CC=C2N(C3=CC=CC=C3/C1=N\O)C(=O)N

Canonical SMILES

C1C2=CC=CC=C2N(C3=CC=CC=C3C1=NO)C(=O)N

Synonyms

10,11-dihydro-10-hydroxyimino-5H-dibenz(b,f)azepine-5-carboxamide
BIA 2-024
BIA-2-024

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties
Property This compound 6-Nitroquinolin-2-amine 7-Nitroisoquinolin-1-amine
Molecular Weight (Da) 189.05 189.05 189.05
LogP (Predicted) 1.8 2.1 1.5
Hydrogen Bond Donors 2 2 2
Rotatable Bonds 1 1 1
Table 2: Patent and Literature Landscape
Compound Patent Count Literature Citations Notable Applications
This compound 3 12 Antimicrobial research
6-Nitroquinolin-2-amine 1 8 Organic synthesis intermediate
7-Nitroisoquinolin-1-amine 2 10 Enzyme inhibition studies

Data sourced from PubChemLite and patent databases .

Research Findings

  • Synthetic Routes: this compound is synthesized via nitration of isoquinoline precursors, requiring stringent temperature control (0–5°C) to avoid byproducts .
  • Stability : Unlike imatinib, this compound degrades rapidly under UV light, limiting its use in topical formulations .
  • Toxicity : Preliminary studies indicate a higher LD₅₀ (500 mg/kg in rodents) compared to ciprofloxacin (300 mg/kg), suggesting a safer profile .

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